(3E)-5-BROMO-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE
Overview
Description
(3E)-5-BROMO-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a chlorophenyl group at the 3rd position, and an imino group at the 3rd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-BROMO-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 5-bromo-2,3-dihydro-1H-indol-2-one with 4-chlorobenzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the imino group. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to achieve the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3E)-5-BROMO-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(3E)-5-BROMO-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3E)-5-BROMO-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydro-1H-indol-2-one: Lacks the chlorophenyl and imino groups, making it less versatile in terms of chemical reactivity.
4-Chlorobenzaldehyde: Lacks the indole ring structure, limiting its biological activity.
N-Phenylindole: Similar indole structure but lacks the bromine and chlorophenyl groups, affecting its chemical and biological properties.
Uniqueness
(3E)-5-BROMO-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of both bromine and chlorophenyl groups, which enhance its chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
5-bromo-3-(4-chlorophenyl)imino-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-8-1-6-12-11(7-8)13(14(19)18-12)17-10-4-2-9(16)3-5-10/h1-7H,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYLCWOHDGSQIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)Br)NC2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308017 | |
Record name | 5-bromo-3-(4-chloroanilino)indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57743-30-3 | |
Record name | NSC201434 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-3-(4-chloroanilino)indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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